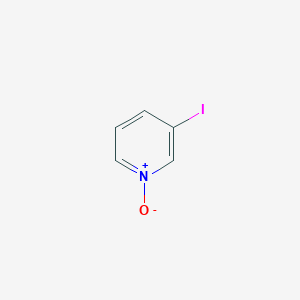![molecular formula C17H17ClN2O2 B2663277 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea CAS No. 2097924-23-5](/img/structure/B2663277.png)
1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a 1-benzofuran or coumarone . It consists of a fused benzene and furan ring. Benzofuran and its derivatives are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a chlorophenyl group, and a urea linkage. The benzofuran ring is a fused ring system that includes a five-membered furan ring and a six-membered benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the chlorophenyl group and the urea linkage could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Anticancer Potential
Research has explored derivatives of urea compounds, such as 1-Aryl-3-(2-chloroethyl) ureas, for their cytotoxicity against human adenocarcinoma cells. Some compounds exhibited comparable cytotoxicity to chlorambucil, a known anticancer agent, highlighting their potential as anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Insecticide Action
The crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, has been determined, providing insights into its mechanism of action. The study's findings could inform the development of new insecticides with enhanced efficacy and specificity (Cho, Kim, Lee, & Kim, 2015).
Cytokinin Activity
N-phenyl-N′-(4-pyridyl)urea derivatives have been synthesized and evaluated for their cytokinin activity, which is crucial for plant growth and development. Some derivatives showed high activity, suggesting their use in agricultural applications to promote crop yield (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Corrosion Inhibition
Urea derivatives have been investigated for their role in corrosion inhibition of mild steel in acidic environments. These compounds show promise as corrosion inhibitors, offering a potential application in protecting industrial metal infrastructure (Bahrami & Hosseini, 2012).
Structural Insights
Studies on the crystal structure of related urea compounds provide valuable insights into their molecular geometry, intermolecular interactions, and potential applications in designing new materials with specific properties (Choi, Seo, Son, & Lee, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-5-12(6-8-14)9-19-17(21)20-10-13-11-22-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYCERCTMDYIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


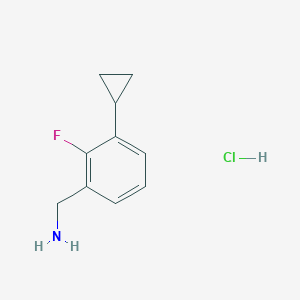
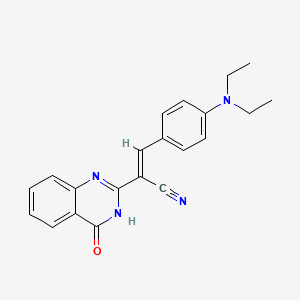
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2663204.png)
![N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide](/img/structure/B2663205.png)

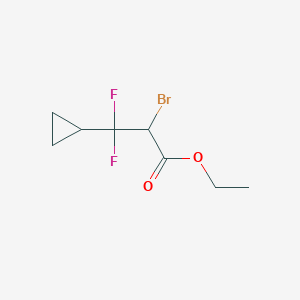
![2-Chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide](/img/structure/B2663211.png)
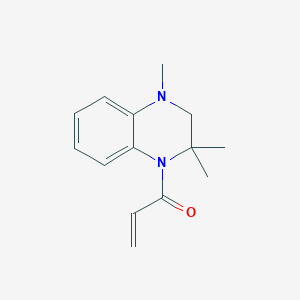
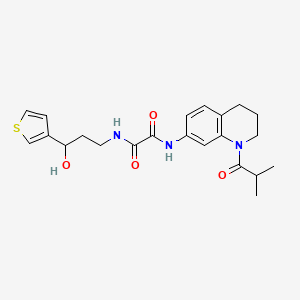
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2663214.png)
